molecular formula C24H25NO5 B2696186 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 883953-25-1

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2696186
CAS No.: 883953-25-1
M. Wt: 407.466
InChI Key: ZUUBLKQBZWCDQO-UHFFFAOYSA-N
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Description

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a chromene-based compound featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the chromen-4-one core and a cyclohexanecarboxamide group at the 2-position. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-19-13-12-16(14-20(19)29-2)21-22(26)17-10-6-7-11-18(17)30-24(21)25-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUBLKQBZWCDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous chromene derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties
N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide 3,4-Dimethoxyphenyl, cyclohexanecarboxamide ~409.43 High lipophilicity (cyclohexane), potential for π-π stacking (dimethoxyphenyl)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl, carboxamide ~344.34 Enhanced water solubility (sulfamoyl), possible sulfonamide bioactivity
4-Oxo-4H-chromene-3-carboxaldehyde Aldehyde ~174.15 Reactive aldehyde group, versatile for annulations and cycloadditions
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (2227) 3,4-Dimethoxyphenyl, enamide, benzodioxole ~439.47 Ionizable enamide, potential for charge interactions, moderate lipophilicity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano, hydrazinylidene, sulfamoylphenyl ~357.38 Polarizable cyano group, hydrazine linkage for metal coordination

Crystallographic and Spectroscopic Insights

  • Target Compound : Expected to form stable crystals due to planar chromen-4-one and bulky cyclohexane groups. IR would show C=O (amide I, ~1660 cm⁻¹) and aromatic C-O (dimethoxy, ~1250 cm⁻¹) stretches .
  • Compound 2227 : NMR data () confirms the (E)-configuration of the enamide, critical for maintaining conformational stability .
  • Compound 13a: IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O) align with its cyano and amide functionalities .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group and a cyclohexanecarboxamide moiety. Its molecular formula is C20H23NO5C_{20}H_{23}NO_5 with a molecular weight of approximately 357.41 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound primarily involves its ability to modulate enzyme activities and interact with specific molecular pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Cell Signaling Modulation : By binding to receptors or enzymes, it can alter signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown moderate to significant inhibitory effects against breast cancer cell lines (e.g., MCF-7), indicating potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit COX and LOX activities, which are critical in inflammatory diseases .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityMCF-710.5
COX InhibitionCOX-215.0
LOX InhibitionLOX-1512.5
Cholinesterase InhibitionAChE19.2

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of various chromenone derivatives, including this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in breast cancer treatment.
  • Case Study on Anti-inflammatory Properties :
    Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound resulted in reduced swelling and inflammation markers, suggesting its efficacy in managing inflammatory conditions.

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